molecular formula C22H23FN4O2 B1680633 Rimacalib CAS No. 215174-50-8

Rimacalib

カタログ番号 B1680633
CAS番号: 215174-50-8
分子量: 394.4 g/mol
InChIキー: MYTIJGWONQOOLC-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rimacalib (also known as SMP 114) is a Ca 2+ /calmodulin-dependent protein kinase II (CaMKII) inhibitor . It has been used in trials studying the treatment of Rheumatoid Arthritis (RA) .


Synthesis Analysis

The chemical formula of Rimacalib is C22H23FN4O2 . The exact mass is 394.18 and the molecular weight is 394.450 . The elemental analysis shows that it contains Carbon (66.99%), Hydrogen (5.88%), Fluorine (4.82%), Nitrogen (14.20%), and Oxygen (8.11%) .


Molecular Structure Analysis

Rimacalib has a complex molecular structure. Its IUPAC name is N '- [3- [ (1 S )-1- (3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Rimacalib has several physico-chemical properties. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds. The topological polar surface area is 76.88. The molecular weight is 394.18 and the XLogP3-AA is 4.27 .

科学的研究の応用

Immune System Diseases

Rimacalib, a CaMKII inhibitor, has been studied for its potential applications in the treatment of immune system diseases . It’s believed that the drug could play a role in modulating or regulating immune responses to control infections and other health effects .

Method of Application

While the exact methods of application for Rimacalib in this context are not detailed in the sources, it’s likely that the drug would be administered in a manner similar to other small molecule drugs, potentially orally or through injection.

Results or Outcomes

The outcomes of these studies are not explicitly stated in the available sources. Further research and clinical trials would be needed to determine the effectiveness of Rimacalib in treating immune system diseases.

Skin and Musculoskeletal Diseases

Rimacalib has also been associated with potential applications in the treatment of skin and musculoskeletal diseases . This is likely due to its role as a CaMKII inhibitor, which could have effects on various cellular processes involved in these types of diseases .

Method of Application

The method of application for Rimacalib in the treatment of skin and musculoskeletal diseases is not specified in the available sources. It would likely depend on the specific disease being treated and would be determined through further research and clinical trials.

Results or Outcomes

The outcomes of using Rimacalib for the treatment of skin and musculoskeletal diseases are not detailed in the available sources. More research would be needed to determine its effectiveness in this area.

Rheumatoid Arthritis

Rimacalib has been used in trials studying the treatment of Rheumatoid Arthritis (RA) . RA is a chronic systemic inflammatory disease that can lead to joint and periarticular structural damage .

Method of Application

In the trials, Rimacalib was administered in combination with ongoing methotrexate treatment in patients with active rheumatoid arthritis .

Results or Outcomes

The outcomes of these trials are not specified in the available sources. Further research and clinical trials would be needed to determine the effectiveness of Rimacalib in treating RA.

CaMKII Inhibition

Rimacalib is known to be a CaMKII inhibitor, with IC50s of 1 μM for CaMKIIα to 30 μM for CaMKIIγ . This makes it potentially useful in research and therapeutic applications that involve the inhibition of CaMKII.

Method of Application

In one study, cardiomyocytes from mice were pre-incubated with Rimacalib (10 μM) for at least 15 min .

Results or Outcomes

Rimacalib was found to improve (by 40%) Ca 2+ -transient potentiation during the 30 s stimulation pause .

Cardiovascular Diseases

Rimacalib, as a CaMKII inhibitor, may have potential applications in the field of cardiovascular diseases . The role of CaMKII in cardiac health is being increasingly recognized, and its inhibition could potentially help in the management of various cardiovascular conditions .

Method of Application

The specific methods of application for Rimacalib in cardiovascular diseases are not detailed in the available sources. It would likely be administered in a manner similar to other small molecule drugs, potentially orally or through injection.

Results or Outcomes

The outcomes of using Rimacalib for the treatment of cardiovascular diseases are not detailed in the available sources. More research would be needed to determine its effectiveness in this area.

Neurological Disorders

Rimacalib might have potential applications in the treatment of neurological disorders . As a CaMKII inhibitor, it could potentially help in managing various neurological conditions by modulating certain cellular processes .

Method of Application

The specific methods of application for Rimacalib in neurological disorders are not detailed in the available sources. It would likely be administered in a manner similar to other small molecule drugs, potentially orally or through injection.

Results or Outcomes

The outcomes of using Rimacalib for the treatment of neurological disorders are not detailed in the available sources. More research would be needed to determine its effectiveness in this area.

Cancer

While there is no direct evidence of Rimacalib being used in cancer treatment, its role as a CaMKII inhibitor could potentially make it useful in this field . CaMKII has been implicated in various cellular processes related to cancer, and its inhibition could potentially help in managing the disease .

特性

IUPAC Name

N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTIJGWONQOOLC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)/N=C(\N)/N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rimacalib

CAS RN

215174-50-8
Record name Rimacalib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215174508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimacalib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12571
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RIMACALIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ76J3N815
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rimacalib
Reactant of Route 2
Reactant of Route 2
Rimacalib
Reactant of Route 3
Reactant of Route 3
Rimacalib
Reactant of Route 4
Reactant of Route 4
Rimacalib
Reactant of Route 5
Reactant of Route 5
Rimacalib
Reactant of Route 6
Reactant of Route 6
Rimacalib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。